

ARM1 assay validation and quality control

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ARM1	
Cat. No.:	B2560592	Get Quote

SARM1 Assay Technical Support Center

Welcome to the technical support center for the SARM1 assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay validation, quality control, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the SARM1 fluorogenic assay?

A1: The SARM1 fluorogenic assay measures the NAD+ cleavage activity of the SARM1 enzyme. The assay utilizes a substrate, N6-etheno-NAD (ε-NAD), which is not fluorescent due to internal quenching. When SARM1 cleaves ε-NAD, it releases nicotinamide, which relieves the quenching and results in a measurable increase in fluorescence. This increase in fluorescence is directly proportional to the SARM1 enzymatic activity.

Q2: What are the key components of a SARM1 assay kit?

A2: A typical SARM1 fluorogenic assay kit includes the following components:

- Recombinant human SARM1 enzyme
- SARM1 substrate (e.g., N6-etheno-NAD)
- Assay buffer
- A known SARM1 inhibitor (e.g., DSRM-3716) to serve as a control



A 96-well or 384-well plate

Q3: How should I store the SARM1 enzyme?

A3: The recombinant SARM1 enzyme is sensitive to freeze/thaw cycles. It is recommended to thaw the enzyme on ice, and upon first use, aliquot the remaining undiluted enzyme into single-use aliquots and store them at -80°C to avoid repeated freezing and thawing.

Q4: What are the primary readouts for SARM1 activity in cells?

A4: In cellular assays, such as those using human Peripheral Blood Mononuclear Cells (PBMCs), both cyclic ADP-ribose (cADPR) and the ratio of cADPR to ADP-ribose (ADPR) can be used as primary readouts for SARM1 activity. Additionally, quantifying NAD+ levels can monitor SARM1 NADase activity, while measuring ATP/AMP can provide a readout of overall cellular health.

Experimental Protocols SARM1 Fluorogenic Hydrolase Activity Assay Protocol

This protocol is adapted from commercially available fluorogenic assay kits.

Materials:

- Recombinant SARM1 enzyme
- SARM1 substrate (ε-NAD)
- SARM1 assay buffer
- SARM1 inhibitor (control)
- Test compounds
- Black 96-well plate
- Fluorescence microplate reader

Procedure:



- Prepare a 1x SARM1 hydrolase buffer by diluting the provided 4x buffer with water.
- Add 30 μl of 1x SARM1 hydrolase buffer to all wells of the 96-well plate.
- Prepare the test compounds and control inhibitor at the desired concentrations.
- Add 5 μl of the test compound or control inhibitor to the appropriate wells. For the "Positive Control" wells, add 5 μl of the
- To cite this document: BenchChem. [ARM1 assay validation and quality control].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b2560592#arm1-assay-validation-and-quality-control]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com